2-Bromo-6,7-dichloro-1H-benzimidazole
Description
2-Bromo-6,7-dichloro-1H-benzimidazole is a halogenated benzimidazole derivative characterized by a bicyclic aromatic system with bromine at the 2-position and chlorine atoms at the 6- and 7-positions. The compound’s reactivity and physicochemical properties are influenced by the electron-withdrawing nature of halogens and their positions on the aromatic ring .
Properties
Molecular Formula |
C7H3BrCl2N2 |
|---|---|
Molecular Weight |
265.92 g/mol |
IUPAC Name |
2-bromo-4,5-dichloro-1H-benzimidazole |
InChI |
InChI=1S/C7H3BrCl2N2/c8-7-11-4-2-1-3(9)5(10)6(4)12-7/h1-2H,(H,11,12) |
InChI Key |
FPGWNDCBQSPQSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=N2)Br)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Bromination and Chlorination of Benzimidazole Derivatives
A common approach to synthesize 2-bromo-6,7-dichloro-1H-benzimidazole involves the electrophilic aromatic substitution of a benzimidazole core that already contains chlorine substituents at positions 6 and 7. The key steps include:
- Starting Material: Benzimidazole or its derivatives, often chlorinated at the 6 and 7 positions.
- Reagents: Bromine (Br₂) in the presence of a suitable solvent such as acetic acid or dichloromethane.
- Reaction Conditions: Controlled temperature, typically between 0°C to room temperature, to prevent over-bromination or side reactions.
Benzimidazole derivative (with chlorines at 6,7) + Br₂ → 2-bromo-6,7-dichlorobenzimidazole
This electrophilic substitution proceeds via the aromatic ring, with the halogen electrophile attacking the activated positions, facilitated by the electron-donating nature of the imidazole nitrogen.
Cyclization of o-Phenylenediamine Derivatives
Another route involves cyclization of appropriately substituted o-phenylenediamines, which are halogenated prior to cyclization:
- Step 1: Halogenation of o-phenylenediamine to introduce chlorine atoms at desired positions.
- Step 2: Cyclization with carbonyl compounds (e.g., formic acid derivatives or aldehydes) under acidic or basic conditions to form the benzimidazole core.
- Step 3: Subsequent halogenation at the 2-position via electrophilic substitution with bromine.
This method is advantageous for regioselectivity and allows for better control over substitution patterns.
Key Research Findings and Patents
Patent WO2001077083A1 (2001)
This patent describes a process for preparing substituted benzimidazole compounds, including halogenated derivatives. The process involves:
- Reacting 5,6-dichlorobenzimidazol-2-one with phosphorus oxybromide (POBr₃) to produce 2-bromo-5,6-dichlorobenzimidazole.
- The reaction proceeds via halogenation of the carbonyl compound, followed by cyclization, and halogen substitution at the 2-position.
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | Phosphorus oxybromide | Reflux | 2-bromo-5,6-dichlorobenzimidazole |
| 2 | Halogenation | Controlled temperature | 2-bromo-6,7-dichlorobenzimidazole |
This method emphasizes the use of phosphorus oxybromide for selective bromination at the 2-position of dichlorobenzimidazole.
Synthesis via Cyclization of o-Phenylenediamine
Research indicates that cyclization of 4,5-dichloro-o-phenylenediamine with cyanogen bromide yields intermediates that can be further halogenated to produce the target compound. This pathway involves:
- Formation of 2-amino-5,6-dichlorobenzimidazole.
- Diazotization and subsequent bromination to introduce bromine at the 2-position.
This approach allows for regioselective halogenation and is adaptable for large-scale synthesis.
Reaction Pathways and Chemical Transformations
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Electrophilic aromatic substitution | Bromine, acetic acid | 0°C to room temperature | Bromination at the 2-position |
| Cyclization | o-Phenylenediamine derivatives | Acidic or basic medium | Benzimidazole core formation |
| Halogenation | N-Halosuccinimides or Br₂ | Controlled temperature | Chlorination at positions 6 and 7 |
Data Table: Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Bromination of Benzimidazole | Benzimidazole derivatives | Bromine, acetic acid | 0°C to RT | Simple, straightforward | Over-bromination risk |
| Cyclization of o-Phenylenediamine | o-Phenylenediamine derivatives | Cyanogen bromide, halogenating agents | Reflux | Regioselectivity | Multi-step process |
| Halogenation of Dichlorobenzimidazole | 5,6-Dichlorobenzimidazole | Phosphorus oxybromide | Reflux | Selective bromination | Requires prior synthesis of dichlorobenzimidazole |
Research Findings and Optimization Strategies
- Selectivity: Use of phosphorus oxybromide enhances selectivity for bromination at the 2-position, minimizing side reactions.
- Yield Improvement: Cyclization followed by halogenation offers higher regioselectivity and yields, particularly when starting from well-characterized intermediates.
- Scale-up Potential: Industrial methods favor halogenation of chlorinated precursors due to better control over reaction conditions and purification.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6,7-dichloro-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted benzimidazole derivatives, while oxidation reactions can produce benzimidazole N-oxides.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Properties
The primary application of 2-Bromo-6,7-dichloro-1H-benzimidazole lies in its antiviral activity, specifically against human cytomegalovirus (HCMV). Research indicates that this compound acts as a selective inhibitor of HCMV by interfering with the viral DNA polymerase function. It effectively blocks the maturation cleavage of high-molecular-weight DNA during viral replication, thereby significantly reducing HCMV replication in vitro.
Mechanism of Action
The compound binds to the active site of viral DNA polymerase, inhibiting its activity. This mechanism is crucial for developing antiviral therapies targeting not only HCMV but potentially other viruses as well. The binding affinity to viral proteins involved in DNA replication is a key factor in its antiviral efficacy .
Research Findings
Studies have demonstrated the compound's ability to disrupt normal cellular processes by interfering with DNA replication and transcription in human cells. Furthermore, environmental factors such as co-administered medications and variations in patient immune status can influence its effectiveness against HCMV.
Synthesis and Derivatives
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions using 4,5-dichloro-o-phenylenediamine and carbonyl di-imidazole. This method allows for the production of various derivatives that may exhibit enhanced biological activities or improved pharmacological profiles .
Related Compounds
Several structurally similar compounds have been identified that share similar mechanisms of action against HCMV. For instance:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| 2-Bromo-5,6-dichloro-1H-benzimidazole | Bromine at position 2; chlorine at positions 5 and 6 | Effective against HCMV; similar mechanism of action |
| 2-Chloro-5-bromo-1H-benzimidazole | Chlorine at position 2; bromine at position 5 | May exhibit different biological activity patterns |
| 5-Bromo-6-chloro-1H-benzimidazole | Bromine at position 5; chlorine at position 6 | Potentially different pharmacological effects |
These derivatives illustrate how variations in halogen placement can significantly affect biological activities and interactions with viral targets.
Broader Biological Activities
Beyond its antiviral applications, research indicates that benzimidazole derivatives, including this compound, may exhibit a range of biological activities such as:
- Antibacterial Activity: Some studies suggest potential antibacterial properties against various strains including Staphylococcus aureus and Escherichia coli.
- Antitumor Activity: The structural characteristics of benzimidazoles contribute to their potential use in cancer therapies.
- Other Pharmacological Effects: Antimycobacterial and antifungal activities have also been noted among related compounds.
Case Studies and Research Insights
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- A study published on novel anti-HCMV agents demonstrated that derivatives like GW275175X (a d-ribopyranosyl analog) showed promising antiviral activity comparable to the parent compound while addressing stability issues observed with earlier formulations .
- Another investigation into the structure–activity relationships (SAR) of benzimidazole derivatives revealed significant insights into their mechanisms against various viral infections, emphasizing the importance of chemical modifications for enhancing bioactivity .
Mechanism of Action
The mechanism of action of 2-Bromo-6,7-dichloro-1H-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 2-Bromo-6,7-dichloro-1H-benzimidazole with structurally related benzimidazole derivatives:
*Calculated based on molecular formula.
Key Observations :
- Halogen vs. Alkyl Substituents: The dichloro and bromo groups in the target compound increase molecular weight and polarity compared to dimethyl or methyl/fluoro analogs.
- Steric Effects : The 6,7-dichloro substitution creates significant steric hindrance, which may reduce reactivity in nucleophilic aromatic substitution compared to less hindered analogs like 2-bromo-5,6-dimethylbenzimidazole .
Chromatographic Behavior
The polar chloro and bromo groups in this compound suggest it would exhibit moderate retention on CSP1, similar to sulfones and ketosulfones with polar functional groups .
Biological Activity
2-Bromo-6,7-dichloro-1H-benzimidazole is a heterocyclic compound belonging to the benzimidazole family, characterized by its unique substitution pattern. This compound has garnered attention for its biological activity, particularly in antiviral and anticancer applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.
The primary biological activity of this compound is its role as an inhibitor of human cytomegalovirus (HCMV) . It functions by blocking the maturation cleavage of high-molecular-weight DNA, thereby inhibiting viral replication. The compound interacts with viral DNA polymerase, preventing the synthesis of viral DNA and disrupting normal cellular processes .
Antiviral Activity
- Target : Human Cytomegalovirus (HCMV)
- Mechanism : Inhibition of viral DNA polymerase
- Result : Significant reduction in HCMV replication
Anticancer Activity
Research has indicated that benzimidazole derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells such as HepG2 (liver cancer) and MCF-7 (breast cancer) .
Table 1: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HepG2 | 10.21 | |
| This compound | MCF-7 | 9.04 | |
| Standard Drug (Doxorubicin) | MCF-7 | 4.17 |
Case Studies and Research Findings
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various benzimidazole derivatives on human cancer cell lines. The results indicated that this compound exhibited potent cytotoxicity with IC50 values comparable to established anticancer drugs like doxorubicin .
- Mechanistic Insights : Another study demonstrated that this compound induces apoptosis in HepG2 cells by activating intrinsic apoptotic pathways and altering the expression of pro-apoptotic and anti-apoptotic markers. Specifically, it increased Bax levels while decreasing Bcl-2 levels .
- Antimicrobial Properties : Beyond its antiviral and anticancer activities, benzimidazole derivatives have shown potential antimicrobial effects against various bacterial strains. However, specific data on the antimicrobial efficacy of this compound remains limited .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid in vivo metabolism, which may limit its clinical utility despite its potent biological activities. Factors such as patient immune status and concurrent medications can influence the compound's effectiveness.
Q & A
Q. What are the standard synthetic protocols for preparing 2-bromo-6,7-dichloro-1H-benzimidazole?
Methodological Answer: The synthesis typically involves cyclization reactions of substituted o-phenylenediamine precursors. Key steps include:
- Halogenation : Sequential bromination and chlorination using reagents like N-bromosuccinimide (NBS) or SOCl₂ under controlled temperatures (e.g., 0–5°C for bromination, 80°C for chlorination).
- Cyclization : Acid-mediated (e.g., HCl/EtOH) or solvent-free thermal cyclization to form the benzimidazole core .
- Purification : Column chromatography (e.g., EtOAc/hexane gradient) or recrystallization to isolate the product. Typical yields range from 65% to 75% depending on reaction optimization .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- FTIR : Confirm functional groups (e.g., C=N stretch at ~1610 cm⁻¹, C-Br at ~590 cm⁻¹, C-Cl at ~745 cm⁻¹) .
- NMR :
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z = 303.15 for C₇H₄BrCl₂N₂) validate molecular weight .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., monoclinic P2₁/n space group, β = 98.3°) .
Q. What safety precautions are critical when handling halogenated benzimidazoles?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact with corrosive intermediates (e.g., SOCl₂) .
- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks from volatile halogens .
- Waste Disposal : Neutralize acidic byproducts (e.g., with NaHCO₃) before disposal .
Advanced Research Questions
Q. How can reaction yields be optimized for halogenated benzimidazole derivatives?
Methodological Answer:
Q. How can contradictions in biological activity data be resolved for structural analogs?
Methodological Answer:
- Variable Isolation : Replicate assays under identical conditions (e.g., pH, temperature) to exclude environmental artifacts .
- Structural Analysis : Compare X-ray/NMR data of analogs to identify steric/electronic differences impacting activity .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity variations due to halogen placement .
Example : A study on EGFR inhibitors found that bromine at position 2 increased binding affinity by 1.5 kcal/mol compared to chlorine, explaining activity discrepancies .
Q. What strategies validate the crystallographic purity of halogenated benzimidazoles?
Methodological Answer:
- Single-Crystal XRD : Ensure R-factor < 0.06 and data-to-parameter ratio > 14 to confirm structural accuracy .
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (e.g., ~260°C for stable crystals) to detect impurities .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br⋯H contacts < 3.0 Å) to assess packing efficiency .
Q. How can iterative qualitative methods address data inconsistencies in structure-activity studies?
Methodological Answer:
Q. What computational tools predict the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), bioavailability, and toxicity .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites for metabolic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
